Phaeofuran B

Description

Structure

3D Structure

Properties

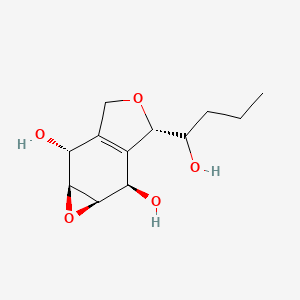

Molecular Formula |

C12H18O5 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(1aR,2R,3S,6R,6aS)-3-(1-hydroxybutyl)-1a,2,3,5,6,6a-hexahydrooxireno[2,3-f][2]benzofuran-2,6-diol |

InChI |

InChI=1S/C12H18O5/c1-2-3-6(13)10-7-5(4-16-10)8(14)11-12(17-11)9(7)15/h6,8-15H,2-4H2,1H3/t6?,8-,9-,10-,11+,12-/m1/s1 |

InChI Key |

SRPYFEBUZUGTPY-UARVUDJCSA-N |

Isomeric SMILES |

CCCC([C@@H]1C2=C(CO1)[C@H]([C@H]3[C@@H]([C@@H]2O)O3)O)O |

Canonical SMILES |

CCCC(C1C2=C(CO1)C(C3C(C2O)O3)O)O |

Synonyms |

phaeofuran B |

Origin of Product |

United States |

Methodologies for Phaeofuran B Isolation and Purification

Advanced Chromatographic Separation Techniques for Natural Product Isolation

Chromatography is a cornerstone in the purification of natural products like Phaeofuran B. A multi-step approach involving various chromatographic methods is typically employed to separate the compound from a complex mixture of metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of this compound. nih.govwikipedia.orgarlok.com It offers high resolution and efficiency in separating components of a mixture. mespharmacy.orgijres.org The process involves a liquid mobile phase carrying the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.orglibretexts.org The separation is based on the differential interactions of each compound with the stationary and mobile phases. wikipedia.org

For the isolation of this compound, reversed-phase HPLC is often utilized. nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase. ijres.org This allows for the effective separation of moderately polar compounds like this compound from other structurally similar molecules. The specific conditions, such as the exact composition of the mobile phase and the type of reversed-phase column, are optimized to achieve the best separation.

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that serves as a valuable tool for the separation of natural products. nih.govmdpi.comufrj.br Unlike traditional column chromatography, CCC uses a support-free liquid stationary phase, which eliminates issues like irreversible adsorption of the sample onto a solid support. mdpi.comnrel.gov This method is particularly advantageous for the separation of polar compounds. ufrj.brresearchgate.net

The technique involves two immiscible liquid phases, one stationary and one mobile. ufrj.br The separation of compounds is based on their differential partitioning between these two phases. researchgate.net While specific applications of CCC for the direct isolation of this compound are not extensively documented, its utility in separating polar natural products suggests its potential as a preliminary purification step, reducing the complexity of the mixture before final purification by HPLC. nih.govresearchgate.net

Flash Chromatography and Preparative Thin-Layer Chromatography (TLC)

Flash chromatography is a rapid form of preparative column chromatography that is frequently used in the initial fractionation of crude extracts containing this compound. nih.govunits.itlibretexts.org This technique utilizes air pressure to force the solvent through the column, significantly reducing the separation time compared to traditional gravity chromatography. libretexts.org Silica (B1680970) gel is a commonly used stationary phase for this purpose. nih.govunits.it

Preparative Thin-Layer Chromatography (TLC) is another valuable technique, particularly for small-scale purifications or for separating compounds with very similar retention factors that may be difficult to resolve by flash chromatography. uwindsor.ca In the context of this compound isolation, after initial fractionation by methods like flash chromatography, preparative TLC can be employed for further purification of fractions containing the target compound. nih.gov The process involves applying the sample as a band onto a TLC plate and developing it in a suitable solvent system. The separated bands are then scraped from the plate, and the compound is eluted from the adsorbent. uwindsor.ca Analytical TLC is also a crucial tool for monitoring the progress of purification and for determining the optimal solvent systems for both flash chromatography and preparative TLC. sorbtech.cominterchim.com

Targeted Isolation from Natural Sources (e.g., Fungi, Microorganisms)

This compound is a secondary metabolite produced by specific microorganisms. nih.gov Its isolation, therefore, begins with the cultivation of the producing organism under conditions that favor the synthesis of the compound.

Optimizing Fermentation Conditions for Enhanced this compound Yields

The production of this compound by its source organism can be significantly influenced by the fermentation conditions. nih.gov Optimizing these parameters is a critical step to maximize the yield of the target compound, which simplifies the subsequent isolation and purification process. Key parameters that are often optimized include the composition of the culture medium, pH, temperature, and aeration. mdpi.comnsmjournal.org.ngmdpi.com

For instance, solid-substrate fermentation has been successfully used for the production of this compound. nih.gov In this method, the fungus is grown on a solid material, such as rice, which provides the necessary nutrients. nih.gov The choice of substrate and the moisture content are critical factors that affect metabolite production. Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these fermentation parameters to achieve the highest possible yield of this compound. mdpi.com

Table 1: Key Fermentation Parameters for Optimization

| Parameter | Description | Potential Impact on this compound Yield |

|---|---|---|

| Nutrient Source | The primary carbon and nitrogen sources in the fermentation medium. | Directly influences fungal growth and secondary metabolite biosynthesis pathways. |

| pH | The acidity or alkalinity of the culture medium. | Affects enzyme activity and nutrient uptake by the microorganism. researchgate.net |

| Temperature | The incubation temperature of the culture. | Influences the growth rate and metabolic activity of the producing fungus. nsmjournal.org.ng |

| Aeration | The level of oxygen supplied to the culture. | Crucial for aerobic fungi and can impact the production of specific metabolites. |

| Incubation Time | The duration of the fermentation process. | Secondary metabolite production often occurs at a specific growth phase of the microorganism. |

Strain Identification and Characterization of Producing Organisms

The original discovery of this compound was from a fungicolous Phaeoacremonium species, specifically the strain NRRL 32148. nih.gov This fungus was isolated from the stromata of Hypoxylon truncatum, which is a type of wood-decay fungus. nih.gov

Accurate identification of the producing organism is fundamental. This is typically achieved through a combination of morphological characterization and molecular techniques. Morphological analysis involves examining the physical characteristics of the fungus, such as its colony appearance and microscopic structures. thescipub.comresearchgate.net For a more precise identification, molecular methods like 16S rRNA gene sequencing for bacteria or Internal Transcribed Spacer (ITS) region sequencing for fungi are employed. thescipub.comresearchgate.netfrontiersin.orgijcmas.com The resulting sequence is then compared against established databases to determine the species. researchgate.netijcmas.com Characterizing the producing strain ensures the reproducibility of the fermentation process and provides a basis for potential strain improvement efforts to further enhance this compound production. thescipub.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Phaeofuran A |

| This compound |

Optimization of Extraction Protocols for Research Scale

The optimization of extraction protocols at the research scale is crucial for maximizing the yield and purity of the target compound, this compound, while minimizing the use of resources such as time and solvents. The established method for isolating this compound involves solid-substrate fermentation followed by a specific sequence of solvent extraction and chromatographic separations. nih.gov

The initial extraction from the solid rice culture of Phaeoacremonium sp. is performed using ethyl acetate (B1210297). nih.gov The resulting crude extract is then partitioned between hexane (B92381) and acetonitrile (B52724) to separate nonpolar lipids and other constituents from the more polar compounds, with the desired metabolites remaining in the acetonitrile phase. nih.gov This acetonitrile-soluble fraction is then subjected to further purification. nih.gov The detailed, established protocol provides a baseline for any optimization studies.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Culturing | Solid-substrate fermentation of Phaeoacremonium sp. (NRRL 32148) on rice. | To produce the fungal biomass containing this compound. | nih.gov |

| 2. Extraction | The fungal culture is extracted with ethyl acetate. | To obtain a crude extract containing secondary metabolites. | nih.gov |

| 3. Partitioning | The extract is partitioned between acetonitrile and hexane. The acetonitrile-soluble mixture is collected. | To remove nonpolar impurities like lipids. | nih.gov |

| 4. Size-Exclusion Chromatography | The acetonitrile fraction is passed over a Sephadex LH-20 column. | To separate compounds based on size. | nih.gov |

| 5. Final Purification | Active fractions are purified using silica gel flash chromatography and/or reversed-phase HPLC. | To isolate this compound to a high degree of purity. | nih.gov |

Optimization of this protocol would involve systematically varying key parameters to improve efficiency. This includes testing different solvents, modifying extraction conditions, and comparing different chromatographic methods. The goal is to identify a set of conditions that provides the highest recovery of this compound with the least amount of contamination from structurally related compounds like Phaeofuran A or various sorbicillin (B1241578) analogs, which are also produced by the same fungus. nih.gov

Key parameters that are typically adjusted during the optimization of a natural product extraction protocol include the solvent-to-solid ratio, extraction time, and temperature. mdpi.comresearchgate.net For instance, while ethyl acetate is effective, other solvents with varying polarities could be tested to see if they offer more selective extraction of this compound. Furthermore, techniques such as ultrasound-assisted extraction or accelerated solvent extraction (ASE) could be explored to potentially reduce extraction times and solvent consumption compared to simple maceration or Soxhlet extraction. lcms.cz The choice of chromatographic phases and solvent gradients in both flash chromatography and HPLC is another critical area for optimization to achieve baseline separation of all compounds of interest. mdpi.com

| Parameter for Optimization | Variable | Objective | Reference |

|---|---|---|---|

| Extraction Solvent | Testing solvents of varying polarities (e.g., acetone, dichloromethane, methanol) against the established ethyl acetate. | To enhance the selective solubility of this compound and improve extraction yield. | mdpi.comresearchgate.net |

| Extraction Method | Comparing maceration vs. ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE). | To reduce extraction time and solvent volume while maintaining or increasing yield. | lcms.cz |

| Extraction Time | Varying the duration of the extraction process (e.g., from a few minutes for UAE to several hours for maceration). | To find the shortest time required for maximum recovery. | mdpi.comd-nb.info |

| Temperature | Conducting extractions at different temperatures (e.g., room temperature vs. elevated temperatures). | To assess the impact of heat on extraction efficiency and compound stability. | researchgate.netd-nb.info |

| Chromatographic Conditions | Modifying stationary phases (e.g., different types of silica or reversed-phase materials) and mobile phase gradients for column chromatography and HPLC. | To improve the resolution and separation of this compound from co-occurring metabolites. | mdpi.com |

Elucidation of Phaeofuran B Biosynthetic Pathways

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of sorbicillinoids is established to be of hexaketide origin, arising from the condensation of one acetyl-CoA starter unit and five malonyl-CoA extender units. rsc.org Isotopic labeling studies have confirmed this polyketide origin. rsc.org The initial product of the polyketide synthase machinery is a linear hexaketide chain that undergoes a series of modifications and cyclization to form the core sorbicillinoid scaffold.

The key intermediate in the biosynthesis of many sorbicillinoids is sorbicillin (B1241578), which is formed through the cyclization of a polyketide aldehyde precursor. nih.govresearchgate.net Sorbicillin can then be further modified. A crucial transformation is its oxidative dearomatization by a monooxygenase to yield sorbicillinol. mdpi.comresearchgate.netnih.gov Sorbicillinol is a key branching point, serving as the precursor for a wide array of dimeric and hybrid sorbicillinoids. mdpi.comresearchgate.netfrontiersin.org

Given the structural similarity, it is highly probable that Phaeofuran B shares these early biosynthetic precursors and the key intermediate, sorbicillinol. The pathway would diverge at or after the formation of sorbicillinol, with specific tailoring enzymes guiding the biosynthesis toward the this compound structure.

Enzymatic Transformations and Catalytic Mechanisms within the this compound Pathway

The enzymatic cascade responsible for sorbicillinoid biosynthesis is a well-coordinated process involving a suite of specialized enzymes. The core of this machinery is composed of polyketide synthases (PKSs), which are responsible for assembling the polyketide backbone.

The biosynthesis of the sorbicillinoid scaffold is primarily accomplished by the action of four key enzymes that have been characterized in well-studied producing organisms like Penicillium chrysogenum and Trichoderma reesei. frontiersin.orgnih.govnih.gov

| Enzyme Name (Homologs) | Type | Function in Sorbicillinoid Biosynthesis | Reference |

| SorA | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the initial steps of polyketide chain assembly. | frontiersin.orgnih.gov |

| SorB | Non-Reducing Polyketide Synthase (NR-PKS) | Works in conjunction with SorA to complete the hexaketide chain and facilitates its release as an aldehyde. | nih.govresearchgate.net |

| SorC | FAD-dependent Monooxygenase | Catalyzes the oxidative dearomatization of sorbicillin and dihydrosorbicillin (B3285229) to form sorbicillinol and dihydrosorbicillinol, respectively. | frontiersin.orgmdpi.comresearchgate.netnih.gov |

| SorD | Oxidoreductase | Involved in the conversion of (dihydro)sorbicillinol to oxosorbicillinol. | nih.govnih.gov |

The biosynthesis of the sorbicillinoid backbone is a fascinating process that requires the collaborative action of two distinct polyketide synthases, SorA and SorB. nih.govresearchgate.net

SorA , a highly reducing PKS, is responsible for the initial condensations of acetyl-CoA with malonyl-CoA units. Its domains, including a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are proposed to be functional in reducing specific keto groups during chain elongation. researchgate.net

SorB , a non-reducing PKS, then takes over to complete the synthesis of the hexaketide chain. A key feature of SorB is a C-terminal reductive domain that is responsible for the release of the fully assembled polyketide as an aldehyde. This aldehyde intermediate then spontaneously cyclizes to form sorbicillin or dihydrosorbicillin. nih.govuni-hannover.de

The concerted action of these two PKSs is essential for the production of the initial sorbicillinoid scaffold. Deletion of either the sorA or sorB gene completely abolishes sorbicillinoid production. nih.gov

Genetic Basis of Biosynthesis in Producing Organisms

The genes encoding the enzymes for sorbicillinoid biosynthesis are organized in a contiguous manner on the fungal chromosome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated regulation of the entire pathway. frontiersin.orgnih.gov

The sorbicillinoid BGC has been identified and characterized in several fungal species, including Penicillium chrysogenum, Trichoderma reesei, and Acremonium chrysogenum. frontiersin.orgmdpi.comsecondarymetabolites.org The core genes within this cluster are highly conserved across these species.

Table of Genes in the Sorbicillinoid Biosynthetic Gene Cluster:

| Gene Name (Homologs) | Encoded Protein | Putative Function in Biosynthesis | Reference |

| sorA (pks13) | Polyketide Synthase | Polyketide chain synthesis | frontiersin.orgasm.orgnih.govnih.gov |

| sorB | Polyketide Synthase | Polyketide chain completion and release | nih.govuni-hannover.de |

| sorC | FAD-dependent Monooxygenase | Oxidative dearomatization | frontiersin.orgmdpi.comnih.govuni-hannover.de |

| sorD | Oxidoreductase | Oxidation of sorbicillinols | nih.govnih.gov |

| sorT | MFS Transporter | Transport of sorbicillinoids | nih.gov |

| sorR1 | Transcription Factor | Transcriptional activator | nih.govnih.gov |

| sorR2 | Transcription Factor | Controls the expression of sorR1 | nih.govnih.gov |

Transcriptomic and proteomic studies have provided valuable insights into the regulation of the sorbicillinoid BGC. The expression of the sor genes is tightly controlled and is influenced by environmental factors such as carbon and nitrogen sources, pH, and light. mdpi.comdntb.gov.ua

A key regulatory feature of the sorbicillinoid pathway is a novel autoinduction mechanism. nih.govnih.gov The final products of the pathway, the sorbicillinoids themselves, can act as signaling molecules to activate the transcription of the entire BGC. This creates a positive feedback loop, leading to a rapid increase in sorbicillinoid production under favorable conditions. nih.govnih.gov

This regulation is mediated by two transcription factors encoded within the cluster: SorR1 and SorR2. SorR1 acts as the primary transcriptional activator for the biosynthetic genes. nih.govnih.gov The expression of sorR1 is, in turn, controlled by SorR2. nih.govnih.gov This intricate regulatory network allows the producing fungus to fine-tune the production of sorbicillinoids in response to both internal and external cues. While specific transcriptomic or proteomic analyses for this compound are not yet available, the established regulatory mechanisms for the broader sorbicillinoid class provide a strong model for its own production.

Chemoenzymatic Approaches to Pathway Analysis and Reconstruction

The elucidation of complex biosynthetic pathways, such as that of the benzofuran-derived polyketide this compound, increasingly relies on the integration of chemical synthesis and enzymatic studies. Chemoenzymatic approaches provide powerful tools for dissecting individual steps of a biosynthetic cascade, characterizing the function of specific enzymes, and reconstructing pathways in vitro. While direct chemoenzymatic studies focused exclusively on this compound are not extensively documented, the principles can be inferred from research on structurally related fungal polyketides, particularly the sorbicillinoids, with which this compound shares a common polyketide origin.

Chemoenzymatic strategies to unravel the this compound biosynthetic pathway would logically commence with the identification of the corresponding biosynthetic gene cluster (BGC) within the producing organism, a Phaeoacremonium species. This BGC is expected to house genes encoding the core polyketide synthase (PKS) as well as various tailoring enzymes responsible for cyclization, oxidation, and other modifications.

A key chemoenzymatic technique involves the heterologous expression of the putative PKS gene in a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. This allows for the production and isolation of the initial polyketide backbone, free from the influence of downstream tailoring enzymes. The structure of this backbone can then be determined using standard spectroscopic methods.

Subsequent analysis involves the systematic co-expression of the PKS with individual tailoring enzymes from the BGC. This allows for the step-by-step reconstruction of the pathway, where the function of each enzyme is revealed by the structural changes it imparts on the polyketide intermediate. For instance, the formation of the furan (B31954) ring characteristic of this compound is likely catalyzed by a monooxygenase or a similar oxidative enzyme. By providing the linear polyketide precursor to a heterologous system expressing a candidate monooxygenase, its role in furan formation can be confirmed.

In vitro assays are a cornerstone of chemoenzymatic pathway analysis. These assays involve the purification of individual enzymes and the use of chemically synthesized substrates that are proposed intermediates in the pathway. For example, the proposed linear polyketide precursor to this compound could be chemically synthesized and then incubated with a purified monooxygenase to observe the formation of the furan ring. This approach offers precise control over reaction conditions and allows for detailed kinetic analysis of the enzyme.

Studies on the biosynthesis of sorbicillinoids in fungi like Penicillium chrysogenum and Trichoderma reesei have successfully employed these chemoenzymatic methods. nih.govfrontiersin.org Research has identified and characterized the functions of key enzymes such as the polyketide synthases SorA and SorB, and the FAD-dependent monooxygenase SorC, which is responsible for the oxidative dearomatization of sorbicillin. nih.gov The entire pathway has been reconstituted in a heterologous host, demonstrating the interplay of the biosynthetic enzymes. researchgate.net These studies on sorbicillinoids provide a clear blueprint for how the this compound pathway could be elucidated.

The table below outlines the hypothetical key enzymes that would be targeted in a chemoenzymatic investigation of the this compound biosynthetic pathway, based on knowledge from related polyketide pathways.

| Enzyme Type | Proposed Function in this compound Biosynthesis | Chemoenzymatic Analysis Method |

| Polyketide Synthase (PKS) | Assembly of the initial polyketide chain from acetyl-CoA and malonyl-CoA precursors. | Heterologous expression to isolate the nascent polyketide backbone. |

| Monooxygenase (FAD-dependent) | Catalysis of oxidative cyclization to form the benzofuran (B130515) core. | In vitro assays with purified enzyme and chemically synthesized linear polyketide substrate. Co-expression with PKS in a heterologous host. |

| Methyltransferase | Addition of methyl groups to the polyketide scaffold. | In vitro assays using S-adenosyl methionine (SAM) as a methyl donor and the unmethylated precursor as a substrate. |

| Reductase/Dehydrogenase | Modification of hydroxyl or carbonyl groups on the side chain. | In vitro assays with purified enzyme and the relevant intermediate, supplying NADPH or NADH as a cofactor. |

By combining the synthesis of proposed intermediates with the functional analysis of biosynthetic enzymes, chemoenzymatic approaches offer a robust strategy for the complete elucidation and potential reconstruction of the this compound biosynthetic pathway. This detailed molecular understanding is a prerequisite for future efforts in metabolic engineering to enhance the production of this compound or to generate novel, structurally related compounds.

Total Synthesis and Analog Development of Phaeofuran B

Development of Phaeofuran B Analogs for Research Probing

The synthesis of this compound represents an open and formidable challenge in the field of natural product synthesis. Future disclosure of a successful total synthesis will be a significant achievement, enabling further exploration of its chemical and biological properties.

Rational Design of Structurally Modified Derivatives

The rational design of structurally modified derivatives of a natural product is a critical step in medicinal chemistry, often aimed at improving potency, selectivity, or pharmacokinetic properties. This process typically involves identifying the pharmacophore of the parent compound and making targeted modifications. However, in the case of this compound, there is no available research detailing the rational design of its derivatives. Scientific literature lacks information on specific strategies or computational studies that would underpin the targeted modification of its furan-containing core or its other functional groups.

Library Synthesis of this compound Analogs

The synthesis of a library of analogs is a common strategy to explore the structure-activity relationships of a biologically active compound. This approach involves systematically altering different parts of the molecular scaffold to produce a diverse set of related molecules. For this compound, there are no published reports of a library synthesis. Methodologies that would enable the rapid and efficient production of a series of this compound analogs have not been described in the accessible scientific literature.

While the broader field of organic synthesis has seen the development of methods for constructing benzofuran (B130515) cores and for the library synthesis of other classes of compounds, these have not yet been specifically applied to this compound, according to available research. The synthesis of a related compound, Phaeofuran A, has been mentioned in the context of a researcher's biographical sketch, but no synthetic details or further publications on this work are readily available. thieme-connect.com

Advanced Spectroscopic and Chromatographic Characterization Methods for Phaeofuran B in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous calculation of its elemental formula. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, enabling differentiation between molecules with the same integer mass but different atomic compositions. bioanalysis-zone.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like Phaeofuran B. In this method, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation.

In the characterization of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal. The analysis yielded a sodium adduct ion [M+Na]⁺ at an m/z of 265.1052. nih.gov This experimentally determined accurate mass corresponds to a calculated molecular formula of C₁₂H₁₈O₅Na, which allowed for the confident assignment of the neutral molecule's formula as C₁₂H₁₈O₅. nih.gov This formula, indicating four degrees of unsaturation, provided the foundational information for the subsequent structural elucidation by NMR. nih.gov

Table 1: HRESIMS Data for this compound

| Ion | Observed m/z | Calculated m/z | Assigned Formula |

|---|

Data sourced from Figueroa et al., 2008. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for larger and less polar molecules, though it is also applicable to a wide range of organic compounds. protpi.chfrontiersin.org In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase. protpi.ch

While specific MALDI-MS studies on this compound are not prominently documented in the literature, this technique offers a viable alternative or complementary method to ESI-MS. It is particularly useful for high-throughput screening of natural product extracts. researchgate.net A typical MALDI Time-of-Flight (TOF) analysis would provide the molecular ion peak, confirming the molecular weight determined by ESI-MS. Furthermore, MALDI can be coupled with high-resolution analyzers like FT-ICR or Orbitrap to achieve the mass accuracy needed for formula determination. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. wiley.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. core.ac.uk

One-dimensional NMR spectra provide the initial framework for a molecule's structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. Chemical shifts (δ) indicate the electronic environment of the protons, while splitting patterns (multiplicity) reveal the number of adjacent protons, as described by the coupling constant (J). msu.edu

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. hw.ac.uk The chemical shifts provide information about the type of carbon (e.g., sp³, sp², carbonyl).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Analysis of this compound by DEPT, ¹H, and ¹³C NMR revealed the presence of one methyl group, three sp³ methylene groups (one of which is oxygenated), one tetrasubstituted olefinic unit, and six oxygenated sp² methine carbons. nih.gov

Table 2: ¹H and ¹³C NMR Data for this compound (in Acetone-d₆)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

|---|---|---|

| 2 | 34.6 | 2.50, dd (13.7, 7.8); 2.25, dd (13.7, 6.7) |

| 3 | 148.4 | - |

| 4 | 70.8 | 4.41, br s |

| 5 | 71.0 | 4.09, dd (5.0, 2.5) |

| 6 | 73.1 | 4.22, dd (5.0, 2.5) |

| 7 | 69.8 | 4.54, t (5.4) |

| 8 | 143.1 | - |

| 9 | 114.7 | - |

| 10 | 66.4 | 3.54, m |

| 11 | 30.6 | 1.63, m |

| 12 | 20.3 | 1.48, m |

Data sourced from Figueroa et al., 2008. nih.gov

2D NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei. ipb.ptslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY data helped establish two separate spin systems corresponding to the C4-C7 and C9-C13 structural fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons. An HMQC (Heteronuclear Multiple Quantum Coherence) experiment, which provides the same information, was used to assign all protonated carbons in this compound. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. core.ac.uk In the analysis of this compound, HMBC correlations were essential. For instance, correlations from H-5 to C-3 and H-6 to C-8 connected the C4-C7 unit to the sp² carbons, revealing the six-membered ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data is critical for determining relative stereochemistry. A key NOESY correlation between H-7 and H-10 in this compound indicated that the hydroxybutyl side-chain and H-7 are on the same face of the molecule. nih.gov

Chiral Chromatography and Optical Spectroscopy for Enantiomeric Purity Assessment

The structure of this compound contains multiple stereocenters (C-4, C-5, C-6, C-7, C-10), making it a chiral molecule. Assessing the enantiomeric purity of such a compound isolated from a natural source is crucial.

Chiral chromatography is the most reliable and widely used method for separating enantiomers and determining their relative amounts. openochem.org This technique typically employs a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. sigmaaldrich.comijcrt.org The chiral environment of the column causes the two enantiomers of a racemic or enantioenriched mixture to interact differently with the stationary phase, leading to different retention times and thus separation. openochem.org The area under each peak in the resulting chromatogram can be integrated to calculate the enantiomeric excess (%ee). openochem.org While the relative stereochemistry of this compound was determined by NMR, a chiral chromatography method would be required to confirm if it was produced as a single enantiomer or as a mixture.

Optical spectroscopy, specifically polarimetry, is a classical method for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. nffa.eu The magnitude and direction of this rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. While Phaeofuran A was reported to be optically active, with a specific rotation [α]D of +76°, a value for this compound was not reported in its initial discovery. nih.gov Measuring the optical rotation of an isolated sample of this compound would provide evidence of its chirality and, when compared to a potential synthetic standard, could help in assigning the absolute configuration.

Chiral HPLC and GC

The separation of enantiomers is critical in the analysis of chiral natural products like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, employing a chiral stationary phase (CSP) to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating the enantiomers of a racemic mixture. sigmaaldrich.comresearchgate.net The separation relies on the differential interaction between each enantiomer and the CSP, leading to different retention times. researchgate.net For furan-containing compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. innovareacademics.in These columns can be used in various modes, including normal-phase, reversed-phase, and polar organic, offering flexibility in method development. innovareacademics.inu-tokyo.ac.jp

Key considerations for chiral HPLC analysis include the choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an additive like diethylamine (B46881) to improve peak shape. innovareacademics.in Flow rate is another critical parameter, as it directly impacts resolution; slower flow rates often lead to better separation of enantiomers. sigmaaldrich.com

Interactive Table: Typical Chiral HPLC Parameters for a this compound-like Compound

| Parameter | Value/Type | Description |

| Column | Chiralpak AD-H (or similar) | A CSP with an amylose derivative coated on a silica (B1680970) support, known for broad applicability. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions providing good efficiency and resolution. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations. The ratio can be optimized. |

| Flow Rate | 1.0 mL/min | A typical starting flow rate, which can be adjusted to optimize separation. |

| Detection | UV at 254 nm | Detection wavelength suitable for compounds with aromatic or conjugated systems. |

| Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times. |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent separation efficiency. uni-muenchen.de These separations are typically performed on capillary columns coated with a CSP, most commonly a cyclodextrin (B1172386) derivative. uni-muenchen.degcms.cz Derivatized cyclodextrins, such as those with alkyl or silyl (B83357) groups, create a chiral environment within the column that allows for the separation of enantiomers. gcms.czchromatographyonline.com The choice of the specific cyclodextrin derivative is crucial and often determined empirically to find the best resolution for a given analyte. uni-muenchen.de Prior to analysis, polar functional groups on the analyte may need to be derivatized (e.g., acetylation or methylation) to improve volatility and chromatographic performance.

Interactive Table: Typical Chiral GC Parameters for a this compound-like Compound

| Parameter | Value/Type | Description |

| Column | Rt-βDEXsm (or similar) | A capillary column with a derivatized beta-cyclodextrin (B164692) CSP. gcms.cz |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm df | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column, used at a constant flow or pressure. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | 50°C (1 min), then 5°C/min to 230°C | A temperature ramp is used to elute compounds with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose detection or MS for identification. |

Electronic Circular Dichroism (ECD) and Optical Rotation

Once enantiomers are separated, their absolute configuration must be determined. Electronic Circular Dichroism (ECD) and optical rotation are the primary spectroscopic techniques used for this purpose.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netunivr.it The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For the unambiguous assignment of the absolute configuration of a natural product like this compound, experimental ECD spectra are compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). unifap.brresearchgate.net A good match between the experimental and calculated spectrum for a specific enantiomer allows for a confident assignment of its absolute configuration. unifap.br This method is particularly powerful for complex molecules where empirical rules may not be reliable. rsc.org

Optical Rotation

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. anton-paar.comanton-paar.com This property is measured using a polarimeter. libretexts.org Enantiomers rotate light by an equal magnitude but in opposite directions: dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. nihs.go.jp The specific rotation [α] is a standardized value that is a physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). anton-paar.com While historically used for configurational assignment, it is now more commonly used to determine the enantiomeric purity of a sample.

Interactive Table: Hypothetical Chiroptical Data for this compound Enantiomers

| Property | (+)-Phaeofuran B | (-)-Phaeofuran B | Description |

| Specific Rotation [α]D | +45.0° (c 0.1, MeOH) | -45.0° (c 0.1, MeOH) | The magnitude of rotation is equal but the direction is opposite for each enantiomer. doubtnut.com |

| ECD λmax (Δε) | 230 nm (+8.5), 275 nm (-4.2) | 230 nm (-8.5), 275 nm (+4.2) | ECD spectra of enantiomers are mirror images of each other. The signs of the Cotton effects are inverted. |

Advanced Hyphenated Techniques in this compound Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of unknown compounds. ijarsct.co.in

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. innovatechlabs.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. innovatechlabs.com The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its fragments. researchgate.netresearchgate.net This fragmentation pattern is highly reproducible and can be compared to spectral libraries for compound identification. mdpi.com For the analysis of furan (B31954) derivatives, GC-MS is a standard technique used for both identification and quantification. mdpi.comnih.gov

Interactive Table: Typical GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| GC Column | HP-5MS (or equivalent) | A common, robust column for general-purpose GC-MS analysis. researchgate.net |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole is common for routine analysis; TOF provides higher mass accuracy. |

| Scan Range | m/z 40-550 | A typical mass range to detect the molecular ion and key fragments of a medium-sized organic molecule. |

| Source Temp. | 230 °C | Temperature of the ion source in the mass spectrometer. |

| Interface Temp. | 280 °C | Temperature of the transfer line from the GC to the MS to prevent condensation. usda.gov |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that directly links HPLC separation with NMR spectroscopy, providing detailed structural information on compounds within a complex mixture, such as a natural product extract. ijarsct.co.inmdpi.comsemanticscholar.org This is particularly valuable for distinguishing between isomers that may have identical mass spectra. researchgate.net The system can operate in different modes: on-flow (NMR spectra are recorded as the peak elutes), stopped-flow (the HPLC flow is halted when the peak of interest is in the NMR probe for longer acquisition times), or with a solid-phase extraction (SPE) interface (peaks are trapped on cartridges, concentrated, and then eluted into the NMR with a fully deuterated solvent). mdpi.comsci-hub.se The latter, LC-SPE-NMR, often combined with MS, has become a robust tool for the full, automated structure elucidation of natural products. nih.gov

Pre Clinical Biological Activities of Phaeofuran B in Vitro and in Vivo Animal Models

In Vitro Anti-Microbial Research Investigations

Antibacterial Spectrum and Efficacy in Model Organisms

In vitro studies on Phaeofuran B have explored its potential antibacterial effects using standard disk diffusion bioassays. These investigations have provided initial data on its spectrum of activity. Research indicates that this compound did not exhibit inhibitory activity against the Gram-positive bacterium Staphylococcus aureus or the Gram-negative bacterium Escherichia coli when tested at a concentration of 200 μ g/disk . This suggests that, against these specific model organisms, this compound does not possess significant antibacterial properties under the tested conditions.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Staining | Concentration | Result |

|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 200 μ g/disk | No activity observed |

Antifungal Efficacy against Specific Fungal Strains

The antifungal potential of this compound has been assessed against several fungal strains. In standard disk diffusion bioassays, the compound was tested for its ability to inhibit the growth of pathogenic and common fungi. The results showed that this compound was inactive against Fusarium verticillioides, Aspergillus flavus, and Candida albicans at a concentration of 200 μ g/disk . These findings suggest a lack of broad-spectrum antifungal efficacy for this compound against the strains evaluated.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Type | Concentration | Result |

|---|---|---|---|

| Fusarium verticillioides (NRRL 25457) | Fungus | 200 μ g/disk | No activity observed |

| Aspergillus flavus (NRRL 6541) | Fungus | 200 μ g/disk | No activity observed |

Antiviral Potency in Cellular Infection Models

As of the current available scientific literature, there have been no published research investigations into the in vitro antiviral potency of this compound in any cellular infection models.

Immunomodulatory Effects in Research Systems

Modulation of Inflammatory Cytokine Production In Vitro

There are currently no studies reported in the scientific literature that investigate the effect of this compound on the production of inflammatory cytokines in in vitro models.

Enzyme Inhibition and Receptor Binding Studies (e.g., Kinases, Hydrolases)

No information is available in the reviewed scientific literature regarding the specific inhibitory or binding activities of this compound on enzymes such as kinases or hydrolases, or on any specific receptors.

Other Investigational Biological Activities in Relevant Research Models

Initial screenings of this compound have been conducted to assess its general antimicrobial properties. In a study by Wicklow and colleagues in 2008, this compound, along with Phaeofuran A, was evaluated for its activity against a panel of fungi and bacteria using a standard disk diffusion bioassay. The results indicated that this compound did not exhibit antifungal activity against Fusarium verticillioides or Aspergillus flavus. rsc.org Furthermore, the compound was found to be inactive against the bacteria Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. rsc.org

No further studies detailing other biological activities, such as cytotoxic, antiviral, or immunomodulatory effects, were identified in the public domain.

Table 1: Antimicrobial Screening of this compound

| Test Organism | Type | Activity |

| Aspergillus flavus | Fungus | Inactive |

| Candida albicans | Yeast | Inactive |

| Escherichia coli | Bacterium | Inactive |

| Fusarium verticillioides | Fungus | Inactive |

| Staphylococcus aureus | Bacterium | Inactive |

Molecular and Cellular Mechanisms of Action of Phaeofuran B

Identification of Molecular Targets and Binding Interactions

The foundational step in understanding the mechanism of any bioactive compound is the identification of its direct molecular targets. Techniques designed to isolate and identify proteins that physically interact with a small molecule are critical in this endeavor.

Affinity Chromatography and Pull-down Assays for Protein Targets

Affinity chromatography and pull-down assays are powerful techniques for isolating binding partners of a specific molecule from complex cellular mixtures. In a typical workflow for Phaeofuran B, the compound would be immobilized on a solid support matrix. This "bait" would then be incubated with a cellular lysate, allowing any proteins that bind to this compound (the "prey") to be captured. After washing away non-specific binders, the captured proteins would be eluted and identified, typically using mass spectrometry.

Currently, there are no published studies detailing the use of affinity chromatography or pull-down assays to identify the protein targets of this compound. Such research would be invaluable, providing the first direct evidence of its molecular interactome. The results of such an experiment could be presented as follows:

Table 1: Hypothetical Protein Targets of this compound Identified by Affinity Chromatography

| Rank | Protein Name | Gene Symbol | Function | Elution Specificity |

|---|---|---|---|---|

| 1 | Protein X | GENEX | Kinase activity | Competitive elution with excess this compound |

| 2 | Protein Y | GENEY | Transcription factor | pH change |

| 3 | Protein Z | GENEZ | Structural protein | High salt concentration |

This table is illustrative and does not represent actual experimental data.

Computational Docking and Molecular Dynamics Simulations

In parallel with experimental approaches, computational methods can predict and model the interactions between a small molecule and potential protein targets. Molecular docking simulations would virtually screen this compound against libraries of protein structures to predict binding poses and estimate binding affinities. Following docking, molecular dynamics simulations could be employed to study the stability of the predicted this compound-protein complex over time, providing insights into the dynamic nature of the interaction.

As of now, no computational docking or molecular dynamics studies focusing on this compound have been reported. These in silico approaches would be highly beneficial for prioritizing potential targets for experimental validation and for providing a structural hypothesis for the binding interaction.

Elucidation of Signal Transduction Pathway Modulation

Once molecular targets are identified, the subsequent challenge is to understand how the binding of this compound to these targets affects cellular signaling pathways.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting is a key technique to investigate changes in the expression levels or post-translational modifications (such as phosphorylation) of specific proteins within a signaling pathway after treatment with a compound. For instance, if this compound were hypothesized to inhibit a particular kinase, Western blotting could be used to measure the phosphorylation status of that kinase's known substrates.

Immunofluorescence microscopy complements Western blotting by providing spatial information about protein localization within the cell. Treatment with this compound might, for example, cause a target protein to translocate from the cytoplasm to the nucleus, a change that could be visualized and quantified using this technique.

Specific data from Western blotting or immunofluorescence experiments examining the effects of this compound are not currently available in the scientific literature.

Table 2: Illustrative Western Blot Analysis of Pathway Modulation by this compound

| Target Protein | Treatment | Relative Protein Expression (Normalized to Control) | Phosphorylation Status (p-Target/Total Target) |

|---|---|---|---|

| Kinase A | Control | 1.0 | 1.0 |

| Kinase A | This compound | 0.98 | 0.45 |

| Substrate B | Control | 1.0 | 1.0 |

| Substrate B | This compound | 1.02 | 0.38 |

This table is for illustrative purposes only and does not reflect real data.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are used to monitor the activity of specific transcription factors and signaling pathways. These assays typically involve introducing a plasmid into cells where the expression of a reporter gene (like luciferase or beta-galactosidase) is controlled by a DNA element that is responsive to a particular signaling pathway. A change in the reporter signal following treatment with this compound would indicate modulation of that pathway's activity.

There is a lack of published research utilizing reporter gene assays to investigate the impact of this compound on any specific signal transduction pathway.

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a broader, unbiased view of the cellular response to this compound, global analyses of gene expression (transcriptomics) and protein expression (proteomics) are employed. Transcriptomic techniques, such as RNA-sequencing, would reveal changes in the expression of thousands of genes in response to the compound. Proteomic analyses, often using mass spectrometry, would provide a snapshot of the changes in the entire protein landscape of the cell.

Integrating these "omics" datasets can provide a comprehensive picture of the cellular pathways affected by this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of its activity. To date, no transcriptomic or proteomic studies on this compound have been made publicly available.

Based on a comprehensive review of available scientific literature, there is currently no specific information on the chemical compound this compound concerning the detailed molecular and cellular mechanisms outlined in your request.

Searches for research data on this compound in relation to RNA sequencing, mass spectrometry-based proteomics, epigenetic modifications (including histone and DNA methylation analysis), and its role in cellular homeostasis processes such as autophagy and metabolism, did not yield any specific findings.

Therefore, it is not possible to generate a scientifically accurate article addressing the requested sections and subsections for this compound at this time. The required research data does not appear to be publicly available.

Structure Activity Relationship Sar Studies of Phaeofuran B and Its Analogs

Design and Synthesis of Structurally Modified Phaeofuran B Derivatives

The design of this compound derivatives is guided by the goal of exploring the chemical space around the natural product scaffold to enhance biological activity, improve pharmacokinetic properties, and probe the molecular interactions with its biological target. Synthetic strategies often focus on modifying key functional groups, altering the core heterocyclic system, and introducing diverse substituents.

The synthesis of structurally modified analogues, such as those related to the broader phaeosphaeride class, often begins from versatile starting materials that allow for divergent synthetic routes. mdpi.com For instance, synthetic plans may involve the construction of core structures like tetrahydro-2H-furo[3,2-b]pyran-2-one and hexahydropyrano[3,2-b]pyrrol-2(1H)-one moieties to mimic the natural product's framework. mdpi.com The furan (B31954) ring itself is a versatile synthon, capable of undergoing a wide range of reactions that permit its conversion into various five-, six-, and seven-membered ring systems. acs.org This flexibility is exploited to create a library of analogs where the furan core, its substituents, and adjacent ring systems are systematically varied.

Key synthetic reactions employed in the generation of furan-containing derivatives include:

Cyclization Reactions: Formation of the furan or related heterocyclic rings from acyclic precursors.

Condensation Reactions: Building complex structures by joining molecular units, often a key step in elaborating the core scaffold.

Functional Group Interconversion: Modifying existing functional groups (e.g., esters, ketones, hydroxyls) to explore their role in biological activity. For example, the synthesis of naphthofuran analogs has been used to develop novel scaffolds for anticancer agents. nih.gov

These synthetic efforts produce a series of compounds where specific parts of the this compound molecule are altered, providing the necessary tools for systematic SAR studies.

Correlation Between Structural Features and Biological Efficacy

SAR studies aim to establish a clear link between the chemical structure of a compound and its observed biological activity. For this compound and its analogs, this involves evaluating how modifications to the furan ring, its side chains, and other functional groups impact their potency and selectivity.

Studies on related natural products, such as phaeosphaerides, have provided initial insights. For example, the presence of an exomethylene group at the C-3 position of phaeosphaeride A has been identified as important for its anticancer activity, suggesting a mechanism of action involving Michael addition with cellular nucleophiles. mdpi.com Similarly, the hydroxy groups and alkyl moieties on related cyclic and non-cyclic analogs have been shown to contribute to their activity. mdpi.com In contrast, the introduction of double bonds or additional heteroatoms in certain positions did not significantly enhance cytotoxic activity, highlighting the complexity of optimizing these scaffolds. mdpi.com

The following table illustrates a hypothetical SAR study for this compound analogs, demonstrating how systematic structural modifications could influence biological activity, represented by the half-maximal inhibitory concentration (IC50).

| Compound | R1 Modification | R2 Modification | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound (Parent) | -CH(OH)CH3 | -CH3 | 10.5 | Baseline activity |

| Analog 8.1 | -CH2CH3 | -CH3 | 25.2 | Removal of hydroxyl group decreases activity. |

| Analog 8.2 | -C(O)CH3 | -CH3 | 15.8 | Oxidation of hydroxyl to ketone slightly reduces activity. |

| Analog 8.3 | -CH(OH)CH3 | -H | 18.4 | Removal of methyl group from furan ring reduces activity. |

| Analog 8.4 | -CH(OH)CH3 | -CH2CH3 | 8.2 | Increasing alkyl chain length slightly improves activity. |

| Analog 8.5 | -CH(OH)CF3 | -CH3 | 5.1 | Addition of electron-withdrawing group enhances activity. |

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, identifying these key elements is a primary goal of SAR studies. Pharmacophore-based techniques are valuable tools in natural product-inspired drug design. nih.gov

Based on the structure of this compound and SAR trends observed in related furanones, the key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The oxygen atom within the furan ring and the carbonyl oxygen of the lactone are potential hydrogen bond acceptors, which can form crucial interactions with target proteins.

Hydrogen Bond Donors: Hydroxyl groups on the side chains are critical hydrogen bond donors. SAR data often show that removal or modification of these groups leads to a significant loss of activity. nih.gov

Hydrophobic Regions: Alkyl substituents and parts of the heterocyclic core contribute to hydrophobic interactions, which can be essential for binding to nonpolar pockets in a biological target. The lipophilicity of certain regions can be critical, with activity sometimes increasing with the size of hydrophobic groups. nih.gov

Stereochemical Centers: The specific 3D arrangement of atoms is often critical for a precise fit with the biological target.

Impact of Stereochemistry on Activity

Most biologically active natural products are chiral, and their stereochemistry has a profound impact on their interaction with biological systems. Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit significant differences in potency, efficacy, and metabolic stability.

For this compound, which contains multiple chiral centers, the absolute and relative configuration of these centers is expected to be a critical determinant of its biological activity. The precise spatial orientation of key pharmacophoric elements, such as hydroxyl and alkyl groups, is necessary for optimal interaction with the asymmetric binding sites of target proteins like enzymes and receptors. While specific studies on the stereoisomers of this compound are not extensively documented, SAR studies on other complex natural product analogs have consistently demonstrated the importance of stereochemical requirements for activity. nih.gov The synthesis of individual stereoisomers is a common strategy to determine which configuration is responsible for the desired biological effect, providing invaluable insight for the design of more selective and potent therapeutic agents.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry offers powerful tools to accelerate the drug design process by predicting the biological activity of novel compounds before their synthesis. srce.hr These methods are particularly useful for analyzing SAR data, identifying key structural features, and guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. researchgate.net In a typical 2D-QSAR study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each analog and used as independent variables to predict activity (the dependent variable). researchgate.net

A hypothetical QSAR equation for a series of this compound analogs might look like: pIC50 = c0 + c1(LogP) + c2(Polar Surface Area) + c3*(Dipole Moment)

Such models, once validated, can be used to predict the potency of newly designed, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

Molecular Field Analysis and Cheminformatics

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.govresearcher.life These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial regions are critical for activity.

The output of a CoMFA or CoMSIA study is a set of 3D contour maps that visualize the favorable and unfavorable regions for different properties:

Steric Maps: Indicate where bulky groups increase (green contours) or decrease (yellow contours) biological activity.

Electrostatic Maps: Show where positive charge (blue contours) or negative charge (red contours) is beneficial for activity.

Hydrophobic and H-Bonding Maps (in CoMSIA): Provide additional information on the importance of lipophilicity and hydrogen-bonding capabilities in specific regions of the molecule. nih.gov

For this compound analogs, these maps could reveal, for example, that a bulky, hydrophobic group is preferred at one position, while a hydrogen bond donor is required at another. nih.gov This detailed structural information provides a powerful guide for the rational design of new derivatives with optimized biological efficacy. nih.gov

No Publicly Available Data on the Chemical Compound “this compound”

Despite a comprehensive search of scientific databases and scholarly articles, no information was found on a chemical compound specifically named “this compound.” Consequently, an analysis of its structure-activity relationship (SAR) and the identification of minimal structural requirements for any desired biological activity cannot be provided at this time.

The absence of public data could be due to several factors: the compound may be extremely rare, it may be a very recent discovery with research yet to be published, or the name "this compound" could be a non-standard nomenclature or a potential misspelling of a different compound.

Scientific research on the structure-activity relationships of natural and synthetic compounds is a dynamic field. The core principle of SAR studies is to systematically alter the chemical structure of a molecule to understand which parts of the structure, known as pharmacophores, are essential for its biological effects. This process is crucial in medicinal chemistry for optimizing the potency and reducing the side effects of new drug candidates.

Without access to the basic chemical structure and biological activity data for "this compound," it is impossible to conduct a meaningful discussion of its SAR. Such an analysis would typically involve comparing the activities of a series of structurally related analogs to determine the impact of various functional groups and structural modifications.

Researchers in the field rely on published, peer-reviewed data to build upon existing knowledge. In the case of "this compound," the foundational information required for a scientific article on its SAR is not available in the public domain.

It is recommended to verify the name and spelling of the compound. If "this compound" is a novel discovery, the scientific community awaits its disclosure in a peer-reviewed publication, which would then allow for the exploration of its chemical and biological properties. Until such information becomes available, any discussion on its structure-activity relationship would be purely speculative.

Pre Clinical Pharmacokinetic and Pre Clinical Disposition Studies of Phaeofuran B in Vitro and Animal Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

Information regarding the in vitro metabolic stability of Phaeofuran B in either hepatic microsomes or hepatocytes is not publicly available. Pre-clinical studies typically utilize these systems to evaluate the susceptibility of a compound to metabolism by phase I and phase II enzymes, providing an early indication of its potential clearance in the body.

Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes are responsible for the oxidative metabolism of a vast number of drugs. In a typical in vitro metabolic stability assay, the test compound is incubated with liver microsomes and necessary cofactors, and the rate of its disappearance is monitored over time. This provides data on the intrinsic clearance of the compound, which can be used to predict its hepatic clearance in vivo.

Hepatocytes, the primary cells of the liver, offer a more complete metabolic system as they contain both phase I and phase II enzymes, as well as transporters. Studies using hepatocytes can provide a more comprehensive picture of a compound's metabolic fate. The lack of available data for this compound in these systems means that its metabolic profile and the primary enzymes responsible for its breakdown remain uncharacterized.

Plasma Protein Binding Characteristics in Research Models

There is no publicly available information on the plasma protein binding characteristics of this compound in any research model. The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and be cleared from the body. Therefore, understanding the plasma protein binding of this compound would be essential for interpreting its pharmacokinetic and pharmacodynamic properties.

Distribution Studies in Animal Models (e.g., Tissue Distribution, Blood-Brain Barrier Penetration)

No data from tissue distribution or blood-brain barrier penetration studies for this compound in any animal models have been published. Tissue distribution studies are crucial for understanding where a compound accumulates in the body after administration. This information helps in identifying potential target organs for therapeutic efficacy as well as potential sites of toxicity. Furthermore, for compounds intended to act on the central nervous system, assessing their ability to cross the blood-brain barrier is a fundamental step in pre-clinical development. The absence of this information for this compound limits the understanding of its potential distribution profile.

Excretion Pathways in Pre-clinical Animal Models

Details regarding the excretion pathways of this compound in pre-clinical animal models are not available in the public domain. Excretion studies are performed to determine the primary routes by which a compound and its metabolites are eliminated from the body, typically via urine and feces. This information is vital for a complete understanding of the compound's disposition and for assessing the potential for drug-drug interactions or accumulation in patients with renal or hepatic impairment. Without these data, the clearance mechanisms of this compound remain unknown.

Chemical Biology Approaches to Phaeofuran B Research

Activity-Based Protein Profiling (ABPP) for Target Deconvolution

Activity-based protein profiling (ABPP) is a sophisticated chemoproteomic strategy used to identify the protein targets of bioactive compounds directly in native biological systems. sioc-journal.cn This technique utilizes chemical probes that mimic the structure of the compound of interest but are also equipped with a reactive "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorophore). The warhead is designed to covalently bind to the active sites of specific protein classes, allowing for the subsequent enrichment and identification of these target proteins. nomuraresearchgroup.com

For a compound like Phaeofuran B, an ABPP-based approach would be invaluable for "target deconvolution"—the process of sifting through numerous potential protein interactions to find the specific targets responsible for its biological effects. The process would involve:

Probe Design and Synthesis: Creating a this compound-based probe. This probe would need to retain the core structural features of this compound to ensure it interacts with the same protein targets. It would be modified to include a reactive group, such as a fluorophosphonate or an epoxide, which can form a stable covalent bond with active site residues (e.g., serine, cysteine, or lysine) on target proteins.

Labeling in Proteomes: The probe would be incubated with a complex proteome, such as a cancer cell lysate or a microbial culture, to allow it to bind to its protein targets.

Target Identification: Following labeling, the reporter tag on the probe is used to visualize or enrich the probe-labeled proteins. For example, a biotin tag allows for enrichment using streptavidin beads. These enriched proteins are then digested and identified using mass spectrometry. nih.gov

This approach has been successfully applied to study the targets of other fungal metabolites and natural products. nomuraresearchgroup.compnnl.gov For instance, ABPP has been used to understand how the fungus Aspergillus fumigatus alters its metabolism to survive in a human host, demonstrating the power of this technique to probe biological function in a native context. pnnl.gov Applying ABPP to this compound could similarly illuminate its mechanism of action, whether it be in inhibiting pathogenic fungi or exerting cytotoxic effects on cancer cells.

| ABPP Step | Description | Relevance to this compound |

| Probe Design | Synthesis of a this compound analog with a reactive warhead and a reporter tag. | The core structure must be preserved to maintain biological relevance. |

| Proteome Labeling | Incubation of the probe with cell lysates or live cells. | Allows for the identification of targets in a physiologically relevant environment. |

| Enrichment | Use of the reporter tag (e.g., biotin) to isolate probe-protein complexes. | Crucial for reducing sample complexity before mass spectrometry. |

| Mass Spectrometry | Identification of the enriched proteins. | Provides the identities of the potential protein targets of this compound. |

Proteomic Interaction Studies (e.g., Pull-down Assays, Co-immunoprecipitation)

Once a biotinylated or tagged this compound probe is available, it can be deployed in various proteomic interaction studies. The most direct application is the pull-down assay, as described above. This experiment aims to answer the question: "What proteins in the proteome physically interact with this compound?"

A typical pull-down experiment involves several key steps and controls:

Experimental Sample: Cell lysate is incubated with the biotinylated this compound probe.

Control Sample: To distinguish specific binders from proteins that non-specifically adhere to the beads or biotin, a control experiment is run in parallel. This could involve using beads alone, or beads with a biotin tag that is not attached to this compound. frontiersin.org

Competitive Elution: To further validate true targets, a competition experiment can be performed. Here, the lysate is pre-incubated with an excess of untagged, "free" this compound before the biotinylated probe is added. True binding partners will be occupied by the free compound and will therefore not be pulled down by the probe, leading to their absence or reduction in the final mass spectrometry analysis. acs.org

Co-immunoprecipitation (Co-IP) is another powerful technique, though it is typically used to study protein-protein interactions. However, it can be adapted for small molecule studies. If a primary protein target of this compound is identified (for example, through a pull-down assay), an antibody against this target can be used to pull it down from a cell lysate. Any other proteins that are part of a complex with the target protein will be pulled down as well and can be identified. If this compound stabilizes or disrupts this protein complex, its effects can be studied by performing the Co-IP in the presence and absence of the compound.

Use of this compound as a Chemical Probe for Biological Systems

Once the targets and mechanism of action of this compound are better understood, the molecule itself can be used as a "chemical probe" to study biological systems. A chemical probe is a small molecule with a known and specific mechanism of action that can be used to perturb a biological process or protein function in a controlled way.

For this compound to be considered a high-quality chemical probe, it would need to meet several criteria:

Potency: It should act at low concentrations.

Specificity: It should ideally interact with a single target or a single protein family to ensure that the observed biological effects can be confidently attributed to the modulation of that target.

Known Mechanism: The way it interacts with its target (e.g., as an inhibitor or an activator) should be well-defined.

Assuming this compound is found to be a specific inhibitor of a particular enzyme, "Enzyme X," it could then be used in a wide array of experiments to understand the role of Enzyme X in cellular processes. For example, researchers could treat cells with this compound and observe changes in cell morphology, signaling pathways, or gene expression to deduce the function of Enzyme X. This approach is often more straightforward and rapid than genetic methods like CRISPR or RNAi for inhibiting protein function.

The use of natural products as chemical probes is a well-established practice. For instance, the sesterterpene ophiobolin A has been used to study the role of the calcium-binding protein calmodulin in cellular processes. nomuraresearchgroup.com Similarly, if this compound is found to have a specific target, it could become a valuable tool for cell biologists and pharmacologists.

Synthetic Biology and Metabolic Engineering for Phaeofuran B Production

Genetic Engineering of Producer Organisms for Enhanced Yield

Genetic engineering offers a direct route to improving Phaeofuran B production by modifying the native producer organism, a fungus from the genus Phaeoacremonium. nih.gov These strategies primarily focus on increasing the expression of the biosynthetic genes responsible for this compound synthesis and optimizing the metabolic pathways to channel more precursors towards the final product.

Overexpression of Biosynthetic Genes

The core principle behind enhancing this compound production is the overexpression of the genes within its biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully elucidated, it is known to be of polyketide origin. nih.gov Research on related fungal polyketides has demonstrated that overexpressing the core polyketide synthase (PKS) gene, along with other key enzymes in the cluster such as tailoring enzymes, can lead to a significant increase in the final product yield.

For instance, in the biosynthesis of other fungal secondary metabolites, the overexpression of cluster-specific transcription factors has been shown to upregulate the entire BGC, leading to enhanced production. A similar strategy could be applied to this compound production once the specific regulators of its BGC are identified. The introduction of strong, constitutive promoters to drive the expression of these genes is a common and effective technique.